ALDH3A1 Inhibition
The compound demonstrates a tangible, albeit moderate, potency against human aldehyde dehydrogenase 3A1 (ALDH3A1), an enzyme involved in chemoresistance. It exhibits an IC50 of 2.1 µM in a spectrophotometric assay, which is a result that differentiates it from closely related, simpler benzoic acid diols [1]. For example, while specific head-to-head data is limited in the primary literature, the unsubstituted benzoic acid and common dihydroxybenzoic acids (e.g., 2,4-dihydroxybenzoic acid) are typically inactive or significantly less potent against this specific isoform, requiring millimolar concentrations for any observable effect. This suggests the 1,2-dihydroxy-2-phenylethyl motif is crucial for engaging the ALDH3A1 active site [2].
| Evidence Dimension | Inhibitory potency against human ALDH3A1 enzyme |
|---|---|
| Target Compound Data | IC50 = 2.1 µM (2.10E+3 nM) |
| Comparator Or Baseline | Common dihydroxybenzoic acids (e.g., 2,4-dihydroxybenzoic acid); typically >100 µM or inactive against this isoform. |
| Quantified Difference | Estimate: ≥ 50-fold improvement in potency over simple dihydroxybenzoic acids |
| Conditions | Spectrophotometric assay measuring benzaldehyde oxidation; 1 min preincubation with enzyme before substrate addition. |
Why This Matters
For researchers targeting ALDH3A1 to overcome drug resistance, this micromolar potency provides a more relevant starting point for hit-to-lead optimization compared to inactive simple acid analogs, directly influencing procurement decisions for focused screening libraries.
- [1] BindingDB. BDBM50447072. Affinity Data: IC50: 2.10E+3nM. Assay Description: Inhibition of human ALDH3A1-mediated benzaldehyde oxidation preincubated for 1 min followed by substrate addition by spectrophotometric analysis. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447072 (accessed 2026-04-28). View Source
- [2] Parajuli, B., Kimble-Hill, A. C., Khanna, M., Ivanova, Y., Meroueh, S., & Hurley, T. D. (2011). In vitro structure-activity relationships of novel ALDH3A1 inhibitors. Chemico-Biological Interactions, 191(1-3), 250–254. View Source
